molecular formula C25H46O2 B1197057 23-Methyltetracosa-5,9-dienoic acid

23-Methyltetracosa-5,9-dienoic acid

Cat. No.: B1197057
M. Wt: 378.6 g/mol
InChI Key: IFDKMNCNGRJPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

23-Methyltetracosa-5,9-dienoic acid is a biochemical research compound provided for investigative use. This compound belongs to the class of long-chain fatty acids characterized by a dienoic structure (two double bonds at the 5 and 9 positions) and a methyl branch at the 23rd carbon. Such non-methylene-interrupted fatty acids are of significant scientific interest due to their diverse biological activities observed in structurally similar molecules. Current research on analogous compounds suggests potential areas of investigation for this compound. Studies on related natural trienoic acids have demonstrated their potential as anticancer agents, showing moderate cytotoxic activity against various tumor cell lines, including Jurkat, K562, U937, HL60, and HeLa cells . The proposed mechanism of action for such acids includes the inhibition of human topoisomerase I (hTop1), a key enzyme in DNA replication, and the induction of apoptosis via the mitochondrial pathway . Furthermore, structurally similar unsaturated acids, such as oxo-derivatives like 13-KODE, have been shown to exhibit potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways and activating the Nrf2/HO-1 antioxidant signaling cascade in cellular models . Another key research application for fatty acids of this type is in the study of lipid metabolism and oxidation processes; for instance, octadecadienoic acids are known to undergo enzymatic peroxygenation involving radical intermediates . Researchers can utilize this high-purity compound to explore its specific mechanisms of action, metabolic fate, and potential bioactivity in these and other biological contexts. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C25H46O2

Molecular Weight

378.6 g/mol

IUPAC Name

23-methyltetracosa-5,9-dienoic acid

InChI

InChI=1S/C25H46O2/c1-24(2)22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25(26)27/h7,9,15,17,24H,3-6,8,10-14,16,18-23H2,1-2H3,(H,26,27)

InChI Key

IFDKMNCNGRJPIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCC=CCCC=CCCCC(=O)O

Synonyms

(Z,Z)-23-methyl-5,9-tetracosadienoic acid
23-methyl-5,9-tetracosadienoic acid
23-MTA

Origin of Product

United States

Table of Mentioned Compounds

Compound Name Type
23-Methyltetracosa-5,9-dienoic acid Branched-Chain Fatty Acid
(5Z,9Z)-22-Methyl-5,9-tetracosadienoic acid Branched-Chain Fatty Acid
23-Methyl-5,9-pentacosadienoic acid Branched-Chain Fatty Acid
(5Z,9Z)-24-Methylpentacosa-5,9-dienoic acid Branched-Chain Fatty Acid
Alpha-linolenic acid (ALA) Polyunsaturated Fatty Acid
Linoleic acid (LA) Polyunsaturated Fatty Acid
Oleic acid Monounsaturated Fatty Acid
Acetone (B3395972) Solvent
Methanol (B129727) Solvent
Ethanol (B145695) Solvent
Dichloromethane Solvent

Biosynthesis and Metabolic Fates of 23 Methyltetracosa 5,9 Dienoic Acid

Proposed Pathways for Branched Long-Chain Fatty Acid Biosynthesis

The biosynthesis of 23-Methyltetracosa-5,9-dienoic acid is believed to follow a pathway involving the interplay of fatty acid elongation, desaturation, and methyl-branching enzymatic systems. While the precise enzymes have not been characterized for this specific compound, the general mechanisms for the formation of similar branched and unsaturated fatty acids in marine invertebrates provide a strong basis for a proposed pathway. nih.govnih.govresearchgate.net

Elongation and Desaturation Systems in Dienoic Acid Formation

The formation of the C24 dienoic acid backbone is a multi-step process. In marine sponges, the biosynthesis of long-chain fatty acids with a Δ5,9 unsaturation pattern is a common occurrence. documentsdelivered.comacs.orgnih.gov This process typically starts with a shorter saturated fatty acid precursor, which undergoes several cycles of elongation and desaturation.

The elongation of fatty acids occurs in the endoplasmic reticulum and involves a four-step cycle that adds two-carbon units from malonyl-CoA to the growing acyl chain. researchgate.netnih.govexlibrisgroup.com Key enzymes in this cycle include fatty acid elongases (ELOVL), 3-ketoacyl-CoA reductase (KAR), 3-hydroxyacyl-CoA dehydratase (HACD), and trans-2-enoyl-CoA reductase (TER). researchgate.net

Following elongation to the appropriate chain length, desaturase enzymes introduce double bonds at specific positions. The characteristic Δ5,9 diene system of demospongic acids is formed by the action of Δ5 and Δ9 desaturases. nih.govnih.gov Studies in marine sponges have shown that the initial desaturation can occur at either the Δ5 or Δ9 position of a long-chain saturated fatty acid, with a subsequent desaturation event creating the dienoic structure. documentsdelivered.com The presence of distinct desaturase and elongase gene families in aquatic invertebrates supports the capacity for these unusual fatty acid modifications. nih.govnih.gov

Table 1: Key Enzyme Families in Dienoic Fatty Acid Formation

Enzyme FamilyFunction
Fatty Acid Elongases (ELOVL)Catalyze the rate-limiting condensation step in the fatty acid elongation cycle, extending the carbon chain.
Δ9-DesaturaseIntroduces a cis-double bond at the 9th carbon from the carboxyl end of a fatty acyl-CoA.
Δ5-DesaturaseIntroduces a cis-double bond at the 5th carbon from the carboxyl end of a fatty acyl-CoA.
3-Ketoacyl-CoA Reductase (KAR)Reduces the 3-ketoacyl-CoA intermediate during elongation.
3-Hydroxyacyl-CoA Dehydratase (HACD)Dehydrates the 3-hydroxyacyl-CoA intermediate.
trans-2-Enoyl-CoA Reductase (TER)Reduces the trans-2-enoyl-CoA intermediate to complete the elongation cycle.

Methyl Branching Enzymology and Genetic Regulation

The introduction of a methyl group at the 23rd position of a tetracosanoic acid chain is a key step in the biosynthesis of this compound. In many organisms, the synthesis of branched-chain fatty acids can occur through the use of branched-chain primers, such as those derived from the catabolism of branched-chain amino acids. nih.gov However, for a methyl branch near the ω-end of a very-long-chain fatty acid, a different mechanism is likely at play.

It is proposed that a specific methyltransferase enzyme is responsible for this modification. While a fatty acid O-methyltransferase has been described, this enzyme acts on the carboxyl group. nih.gov The methylation on the carbon chain is more likely catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase that recognizes a specific position on the fatty acyl chain. In some bacteria, enzymes have been identified that methylate unsaturated fatty acids to form mid-chain methyl branches. chalmers.se It is plausible that a similar enzyme exists in marine sponges or their symbiotic bacteria. researchgate.net

The genetic regulation of this entire process is complex and not fully understood in sponges. It is likely controlled by transcription factors that respond to environmental cues, such as temperature, and developmental signals. researchgate.net The expression of the necessary elongase, desaturase, and methyltransferase genes would need to be coordinately regulated to produce this compound. Studies on marine sponges have revealed the presence of DNA methylation machinery, suggesting an epigenetic layer of gene regulation that could influence the expression of these biosynthetic pathways. nih.govnih.gov

Catabolic Pathways and Degradation Mechanisms of this compound

The degradation of a very-long-chain, branched, and unsaturated fatty acid like this compound presents several challenges to standard metabolic pathways. Due to its chain length, it is unlikely to be directly metabolized in the mitochondria. nih.govnih.gov

The primary site for the catabolism of very-long-chain fatty acids is the peroxisome. nih.govexlibrisgroup.com The initial steps of degradation would likely involve peroxisomal β-oxidation. This pathway is similar to mitochondrial β-oxidation but is carried out by a different set of enzymes. The process would sequentially shorten the carbon chain by two-carbon units, producing acetyl-CoA.

The presence of the methyl group at the 23rd position (an iso-branch) would block standard β-oxidation at that point. For fatty acids with methyl branches near the terminus, a process of α-oxidation may be required to remove the branch and allow β-oxidation to proceed. However, for an iso-branched fatty acid, the final product of β-oxidation would likely be a branched-chain acyl-CoA, such as isobutyryl-CoA, which can then enter other metabolic pathways.

The double bonds at Δ5 and Δ9 would also require the action of auxiliary enzymes during β-oxidation. Specifically, an enoyl-CoA isomerase would be needed to convert the cis- or trans-Δ3 double bond formed during oxidation of the Δ5 bond into the trans-Δ2 intermediate required by enoyl-CoA hydratase. Further oxidation would eventually encounter the Δ9 double bond, which would also require isomerization.

Identification and Characterization of Enzymes Involved in its Biotransformation

Direct identification and characterization of the specific enzymes responsible for the biotransformation of this compound have not yet been reported. However, based on the proposed pathways, several key enzyme classes are prime candidates for investigation.

Table 2: Putative Enzymes in the Biotransformation of this compound

Enzyme ClassPutative Role
Very-Long-Chain Acyl-CoA SynthetaseActivation of the fatty acid to its CoA ester.
Peroxisomal Acyl-CoA OxidaseThe first and rate-limiting enzyme of peroxisomal β-oxidation.
Enoyl-CoA Hydratase/IsomeraseRequired for the degradation of unsaturated fatty acids.
Methyl-branched chain acyl-CoA dehydrogenaseSpecific dehydrogenase for branched-chain acyl-CoAs.
ThiolaseCleaves the β-ketoacyl-CoA to release acetyl-CoA.
S-adenosyl-L-methionine-dependent MethyltransferaseCatalyzes the addition of the methyl group at the C-23 position during biosynthesis.
Δ5 and Δ9 DesaturasesIntroduce the double bonds at the respective positions during biosynthesis.
Fatty Acid Elongase (ELOVL)Extends the fatty acid chain to C24 during biosynthesis.

Further research, potentially involving transcriptomic and proteomic analyses of Cribrochalina vasculum and its associated microbial symbionts, will be necessary to identify and characterize the specific enzymes that catalyze the unique biosynthetic and catabolic steps for this fascinating marine lipid. nih.govresearchgate.net

Biological Activities and Cellular Mechanisms of 23 Methyltetracosa 5,9 Dienoic Acid and Its Structural Analogues

Modulation of Cellular Proliferation and Apoptosis in In Vitro Models

Structural analogues of 23-Methyltetracosa-5,9-dienoic acid have demonstrated notable effects on the growth and survival of cancer cells in laboratory settings. These compounds have been shown to inhibit cellular proliferation and trigger programmed cell death, suggesting their potential as templates for the development of novel anticancer agents.

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate malignant cells. Studies have shown that trienoic acids with non-methylene-interrupted Z-double bonds can efficiently initiate apoptosis in Jurkat tumor cells, with the mitochondrial pathway being implicated in this process. mdpi.com Similarly, a hybrid molecule containing a (5Z,9Z)-tetradeca-5,9-dienoic acid fragment has been identified as an inducer of apoptosis. mdpi.com Further research has confirmed that synthetic hybrid molecules based on lithocholic acid and (5Z,9Z)-tetradeca-5,9-dienedioic acids also exhibit apoptosis-inducing activity in various cancer cell lines.

Corosolic acid, a pentacyclic triterpenoid (B12794562) with anticancer properties, has been shown to induce apoptosis in MDA-MB-231 breast cancer cells by stimulating both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways of apoptosis. nih.gov This involves the activation of initiator caspases-8 and -9, as well as the executioner caspase-3. nih.gov While not a direct structural analogue, the study of such compounds provides a broader understanding of how natural and synthetic molecules can modulate apoptotic pathways.

Table 1: Cytotoxic and Apoptotic Effects of a (5Z,9Z)-Dienoic Acid Analogue

Cell Line IC50 (µM/L) Effect
Jurkat 4.5 Cytotoxicity, Apoptosis Induction, Genotoxicity
K562 3.1 Cytotoxicity
U937 2.8 Cytotoxicity
HEK293 26.17 Cytotoxicity

Data pertains to a hybrid molecule containing a (5Z,9Z)-tetradeca-5,9-dienecarboxylic acid fragment. nih.gov

Interaction with Molecular Targets and Signaling Pathways

The biological effects of these fatty acid analogues are underpinned by their interactions with specific molecular targets and their ability to modulate key signaling pathways within the cell.

A significant molecular target for many 5Z,9Z-dienoic acid analogues is the class of enzymes known as topoisomerases. mdpi.com These enzymes play a crucial role in managing the topological state of DNA, which is essential for processes like replication and transcription. mdpi.comnih.gov By inhibiting topoisomerase I, these compounds can induce DNA damage, leading to cell cycle arrest and apoptosis. nih.gov The inhibitory action on topoisomerase I is considered a probable principal mechanism of action for some of these molecules, highlighting their potential in the development of anticancer drugs. nih.gov The discovery of novel catalytic inhibitors for topoisomerase I is an active area of research. nih.gov It has been proposed that a hybrid molecule containing both an oleanolic acid fragment and a (5Z,9Z)-dienoic acid will exhibit high cytotoxicity and inhibit human topoisomerase I. mdpi.com

Lipoxygenases (LOXs) are enzymes that catalyze the oxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammation and tumorigenesis. nih.gov The 5-lipoxygenase (5-LOX) pathway, in particular, is a major source of pro-inflammatory leukotrienes. nih.gov While direct evidence linking this compound to this pathway is not available, the metabolism of other polyunsaturated fatty acids by LOX enzymes is well-established. nih.gov For instance, the 5-LOX pathway converts arachidonic acid into leukotrienes, which are potent inflammatory mediators. mdpi.com The interplay between different LOX pathways, such as 5-LOX and 15-LOX, can also lead to the formation of anti-inflammatory lipid mediators like lipoxins. mdpi.com Given that fatty acids are the substrates for these enzymes, it is plausible that this compound or its metabolites could interact with and modulate these pathways.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play critical roles in lipid and glucose metabolism, as well as in inflammation and cell proliferation. Some fatty acids and their derivatives are known to act as ligands for these receptors. For example, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), a compound found in tomato fruit, has been identified as a PPARα agonist. mdpi.com Furthermore, (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid has been shown to counteract the epithelial-mesenchymal transition process in skin carcinogenesis through the activation of PPARγ. nih.gov The topical application of a PPARγ activator in a murine model led to a reduction in areas of active cell proliferation. nih.gov These findings suggest that fatty acid-like molecules can exert their effects through the modulation of nuclear receptors, a mechanism that could also be relevant for this compound and its analogues.

Table 2: Investigated Molecular Targets of this compound Analogues

Molecular Target Observed Effect
Topoisomerase I Inhibition, leading to DNA damage, cell cycle arrest, and apoptosis. mdpi.commdpi.comnih.govnih.gov
Lipoxygenase Pathways Potential for modulation, as fatty acids are substrates for these enzymes. nih.govmdpi.com

Anti-inflammatory and Immunomodulatory Potentials in Preclinical Models

The structural characteristics of this compound—a long-chain polyunsaturated fatty acid (PUFA)—suggest a potential for anti-inflammatory and immunomodulatory activities. Inflammation is a biological response to harmful stimuli, such as pathogens or damaged cells, and involves a variety of immune cells and molecular mediators. mdpi.com Dysregulation of the immune system can lead to autoimmune diseases, making immunomodulatory agents valuable. mdpi.com

Natural products are a significant source of compounds with these modulatory effects. mdpi.com Fatty acids, in particular, are known to influence inflammatory pathways. For instance, studies on other dienoic fatty acids, such as (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), have demonstrated significant anti-inflammatory effects in preclinical models. In lipopolysaccharide (LPS)-stimulated macrophage cells, 13-KODE was found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor (TNF-α) and interleukin-1β (IL-1β). mdpi.comresearchgate.net The mechanism for this action involved the suppression of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), as well as the activation of the protective nuclear factor erythroid-2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway. mdpi.comresearchgate.net

Given that this compound is also a polyunsaturated fatty acid, it is plausible that it could exert anti-inflammatory and immunomodulatory effects through similar mechanisms, influencing cytokine production and modulating the activity of critical signaling pathways involved in the inflammatory response. However, without direct experimental evidence, this remains a hypothesis based on the activities of structurally related molecules.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

The biological activity of a fatty acid is intrinsically linked to its specific chemical structure. rsc.org Structure-activity relationship (SAR) studies explore how modifications to a molecule's structure affect its biological function. For this compound, key structural features include its long alkyl chain, the methyl branch, and the position and geometry of its two double bonds.

Influence of Alkyl Chain Length and Branching on Bioactivity

The length and branching of the alkyl chain in a fatty acid are critical determinants of its physicochemical properties and, consequently, its biological activity. rsc.orgresearchgate.net

Alkyl Chain Length: The bioactivity of fatty acids and their derivatives is often dependent on chain length. For example, when fatty acids are conjugated to antimicrobial peptides, the length of the fatty acid chain can significantly impact the resulting compound's efficacy; peptides modified with fatty acids containing 8-10 carbons have shown markedly enhanced antimicrobial activity. nih.gov Similarly, the rate at which enzymes hydrolyze fatty acid esters can vary with chain length, with laurate (a C12 fatty acid) esters being identified as a preferred substrate for some albumins. capes.gov.br In fatty acid cellulose (B213188) esters, longer alkyl chains have a greater ability to crystallize, which influences the material's mechanical properties. nih.gov

Alkyl Chain Branching: The presence of alkyl branches, such as the methyl group at the C-23 position of this compound, can have a profound effect on a molecule's metabolic stability. Studies on the biotransformation of naphthenic acids by microbial communities have shown that increased branching on the alkyl side chain leads to decreased rates of degradation. nih.gov This resistance to metabolism is attributed to steric hindrance, which can prevent the enzymes responsible for processes like beta-oxidation from accessing the fatty acid chain. nih.gov Therefore, the methyl branch in this compound could potentially increase its half-life in biological systems compared to a similar unbranched fatty acid.

Table 1: Effect of Alkyl Side-Chain Branching on the Biotransformation of Butylcyclohexylbutanoic Acids (BCHBAs) over 30 Days

Compound (Side Chain)Degree of BranchingPercentage Transformed
n-BCHBA (n-butyl)None>97%
iso-BCHBA (isobutyl)Moderate~77%
sec-BCHBA (sec-butyl)Moderate~47%
tert-BCHBA (tert-butyl)High~2.5%

Data adapted from a study on surrogate naphthenic acids, illustrating the principle that increased branching reduces biotransformation. nih.gov

Stereochemical Effects of Double Bond Geometry (Z/E) and Position

The number, position, and geometry of double bonds are defining features of unsaturated fatty acids that dictate their three-dimensional shape and biological function. rsc.orgnih.gov

Double Bond Geometry (Z/E): In biological systems, the double bonds in fatty acids are most commonly found in the cis (or Z) configuration. youtube.com This geometry introduces a distinct "kink" or bend in the hydrocarbon chain, which prevents the molecules from packing tightly together and affects the fluidity of cell membranes. vaia.com The trans (or E) geometry results in a more linear chain, similar to that of a saturated fatty acid. The stereochemistry of the double bond can have significant functional consequences. For example, in one study, a synthetic sphingomyelin (B164518) analog with a cis double bond was found to be several times more effective at protecting against lipid peroxidation than the natural trans isomer. nih.gov The specific geometry of the double bonds at the C-5 and C-9 positions of this compound would therefore be expected to be a major determinant of its bioactivity.

Double Bond Position: The precise location of double bonds along the fatty acid chain is critical to its function and metabolism. nih.govacs.org The position determines how the fatty acid interacts with enzymes and receptors and can serve as a biomarker for various physiological or pathological states. nih.gov The 5,9-dienoic acid structure indicates that the double bonds are separated by three single bonds, which is a common methylene-interrupted pattern found in nature. youtube.com This non-conjugated system has different chemical and electronic properties compared to conjugated systems where double and single bonds alternate. Analytical techniques like mass spectrometry can distinguish between isomers based on double bond position, underscoring the unique identity conferred by this structural feature. acs.orgnih.gov

Design and Bioactivity of Hybrid Conjugates and Prodrugs

The carboxylic acid group of this compound provides a reactive handle for chemical modification, allowing for its use in the design of hybrid conjugates and prodrugs. nih.govnih.gov A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often used to improve a drug's physicochemical properties, enhance its delivery to a specific site, or reduce its side effects. nih.gov

Fatty acids are frequently used as promoieties in prodrug design because their lipid nature can improve absorption and allow for self-assembly into stable nanostructures. nih.gov For instance, conjugating a fatty acid to a drug can increase its lipophilicity, facilitating passage through cell membranes. This approach has been widely explored for nonsteroidal anti-inflammatory drugs (NSAIDs). By masking the free carboxylic acid group of an NSAID through esterification with a lipid, its tendency to cause gastric irritation can be significantly reduced. mdpi.com

Furthermore, fatty acids can be conjugated to peptides to create novel therapeutic agents with enhanced stability and activity. nih.gov It is conceivable that this compound could be conjugated to various therapeutic agents to improve their pharmacological profiles. The long, branched chain might offer advantages in terms of metabolic stability and specific interactions within biological systems. nih.govacs.org

Table 2: Examples of Fatty Acid Prodrug/Conjugate Strategies

Drug ClassConjugation StrategyTherapeutic GoalReference Example
NSAIDs (e.g., Ibuprofen)Ester linkage to the fatty acid's carboxyl group.Reduce gastric side effects by masking the drug's acidic group. mdpi.com
Antimicrobial Peptides (e.g., Anoplin)Amide linkage to the peptide's N-terminus.Increase hydrophobicity and enhance antimicrobial potency. nih.gov
Antidiabetic Agents (e.g., Lisofylline)Ester linkage to the drug.Increase plasma half-life and improve systemic exposure. acs.org
Anticancer Agents (e.g., Tamoxifen)Conjugation to bile acids (a type of lipid).Improve oral bioavailability and antitumor activity. nih.gov

This table provides general examples of how fatty acids are used in prodrug design to illustrate the potential applications for this compound.

Advanced Analytical and Spectroscopic Elucidation of 23 Methyltetracosa 5,9 Dienoic Acid

High-Resolution Mass Spectrometry for Structural Characterization

High-resolution mass spectrometry (HRMS) offers unparalleled accuracy in mass determination, enabling the confirmation of elemental composition and the intricate study of molecular structure. For a long-chain fatty acid like 23-Methyltetracosa-5,9-dienoic acid, HRMS is a cornerstone of its analytical profile.

Tandem mass spectrometry (MS/MS) is a powerful technique used to fragment a selected ion and analyze the resulting product ions, providing detailed structural information. In the analysis of this compound, the deprotonated molecule [M-H]⁻ is typically selected for collision-induced dissociation (CID). The fragmentation pattern reveals the positions of the double bonds and the methyl branch.

Key fragmentation pathways for unsaturated fatty acids involve cleavages at the double bonds. For this compound, characteristic fragments would arise from cleavages at the C5 and C9 double bonds. The presence of the methyl group at the C23 position would also influence the fragmentation pattern, leading to specific neutral losses and diagnostic ions. A study on the fragmentation of similar long-chain polyunsaturated fatty acids revealed consistent neutral losses that aid in identification. acs.org

Illustrative Tandem Mass Spectrometry Fragmentation Data for this compound ([M-H]⁻)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Assignment
377.3425333.3526Loss of CO₂ (44 Da)
377.3425295.2642Cleavage at C9-C10 bond
377.3425239.2013Cleavage at C5-C6 bond
377.3425183.1387Further fragmentation of the C9-C10 cleavage product

Note: This table is illustrative and based on established fragmentation patterns of similar long-chain dienoic acids.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a method of choice for the analysis of complex lipid mixtures. nih.govchromatographyonline.com For this compound, reversed-phase HPLC is commonly employed, offering separation based on hydrophobicity. The long carbon chain and the presence of two double bonds dictate its retention behavior.

A typical HPLC-MS method would involve a C18 or C8 reversed-phase column with a gradient elution of acetonitrile (B52724) and water, often with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. nih.gov The mass spectrometer, operating in a high-resolution mode, provides accurate mass measurements for confident identification. nih.gov The development of high-throughput LC-MS methods allows for the simultaneous analysis of numerous fatty acids in biological samples. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the stereochemistry of the molecule. A rare fatty acid, (5Z,9Z)-23-methyl-5,9-tetracosadienoic acid, was identified using NMR techniques. nih.gov

The ¹H-NMR spectrum of this compound exhibits characteristic signals for different types of protons. The olefinic protons of the double bonds at C5-C6 and C9-C10 typically resonate in the region of δ 5.3-5.4 ppm. nih.gov The protons on the carbons adjacent to the double bonds (allylic protons) appear around δ 2.0-2.8 ppm. The terminal methyl group at C24 and the methyl branch at C23 would show distinct signals in the aliphatic region (δ 0.8-0.9 ppm).

The ¹³C-NMR spectrum provides complementary information. The carboxyl carbon (C1) resonates downfield around δ 179-180 ppm. The olefinic carbons (C5, C6, C9, C10) appear in the region of δ 128-132 ppm. The aliphatic carbons of the long chain form a dense cluster of signals between δ 22-34 ppm. proquest.com The chemical shifts of the carbons bearing and adjacent to the methyl group at C23 are diagnostic for its position.

Illustrative ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1 (COOH)~11-12~179.5
2 (α-CH₂)~2.35~34.1
3 (β-CH₂)~1.63~24.7
4 (allylic)~2.05~27.2
5, 6 (olefinic)~5.35~129.8, ~130.0
8 (allylic)~2.05~27.2
9, 10 (olefinic)~5.35~129.9, ~130.1
23 (CH)~1.52~34.5
23-CH₃~0.86 (d)~19.7
24 (CH₃)~0.88 (t)~14.1

Note: This table is illustrative and based on typical chemical shifts for similar long-chain dienoic acids. 'd' denotes a doublet and 't' denotes a triplet.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and determining the connectivity and stereochemistry of the molecule. proquest.commagritek.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the tracing of the carbon chain from the carboxylic acid end to the terminal methyl group. For instance, correlations would be observed between the olefinic protons and their adjacent allylic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded protons and carbons, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows long-range correlations between protons and carbons (typically 2-3 bonds away). It is particularly useful for identifying the positions of the double bonds and the methyl branch by observing correlations from the methyl protons to adjacent carbons in the main chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. For this compound, it can be used to determine the stereochemistry of the double bonds (cis or trans). For (5Z,9Z)-23-methyl-5,9-tetracosadienoic acid, the Z (cis) configuration of the double bonds was established using such techniques. nih.gov

Chromatographic Separations for Isomer Differentiation and Purity Assessment

The separation of isomers of long-chain fatty acids is a significant analytical challenge due to their similar physical and chemical properties. rsc.org Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques used for this purpose. nih.govresearchgate.net

For this compound, which can exist as various positional and geometric isomers, specialized chromatographic methods are required. Argentation chromatography, which utilizes silver ions to interact with the π-electrons of the double bonds, is a powerful technique for separating isomers based on the number, position, and geometry of the double bonds. researchgate.net

Gas chromatography, often after derivatization to fatty acid methyl esters (FAMEs), on long, polar capillary columns can also achieve high-resolution separation of isomers. rsc.org The purity of an isolated sample of this compound can be assessed by the presence of a single, sharp peak in the chromatogram under optimized conditions. A study on a similar compound, (5Z,9Z)-22-methyl-5,9-tetracosadienoic acid, reported achieving 70% purity after reversed-phase HPLC and multiple crystallizations. nih.gov

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

Gas chromatography (GC) stands as a cornerstone technique for the analysis of fatty acids, prized for its high resolution and sensitivity. youtube.com For a molecule like this compound, GC analysis would typically be preceded by a derivatization step to increase its volatility and reduce its polarity. youtube.com The most common method for this is the conversion of the carboxylic acid to its corresponding fatty acid methyl ester (FAME).

When coupled with a Flame Ionization Detector (FID), GC provides quantitative information based on the signal generated as the analyte is burned in a hydrogen-air flame. This method is robust and offers a wide linear range, making it suitable for determining the concentration of this compound in a sample.

For structural elucidation, the coupling of GC with a Mass Spectrometer (MS) is indispensable. GC-MS analysis of the FAME of this compound would provide a mass spectrum that can be used to confirm its molecular weight. The fragmentation pattern observed in the mass spectrum offers clues to the molecule's structure, although the location of double bonds in mono- and polyunsaturated fatty acids can be challenging to determine solely by this method without further chemical modification. The presence of the methyl branch at the 23-position would likely influence the fragmentation, yielding specific ions that could help pinpoint its location. The analysis of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids by GC-MS is an established method for diagnosing certain metabolic disorders. nih.gov

ParameterGas Chromatography - Flame Ionization Detection (GC-FID)Gas Chromatography - Mass Spectrometry (GC-MS)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection via ionization in a flame.Separation based on volatility and interaction with a stationary phase, followed by ionization and mass-to-charge ratio analysis.
Primary Use Quantification of the analyte.Identification and structural elucidation of the analyte.
Sample Preparation Derivatization to fatty acid methyl esters (FAMEs) is typically required.Derivatization to FAMEs is typically required.
Data Output Chromatogram with peaks corresponding to different compounds, with peak area proportional to concentration.Chromatogram and a mass spectrum for each peak, providing molecular weight and fragmentation information.

Hyphenated Techniques and Specialized Columns

The complexity of biological samples often necessitates the use of advanced hyphenated techniques and specialized chromatography columns for the unambiguous identification of fatty acids like this compound.

Hyphenated Techniques:

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique utilizes two different GC columns with orthogonal separation mechanisms. The enhanced peak capacity of GCxGC allows for the separation of complex mixtures of fatty acid isomers that would co-elute in a one-dimensional GC analysis. When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOF-MS provides high-resolution separation and mass spectral data, enabling the confident identification of minor components in complex samples.

Specialized Columns:

High Polarity Capillary Columns: In GC, specialized columns with highly polar stationary phases, such as those containing cyanopropyl polysiloxane, are used to achieve better separation of unsaturated fatty acid isomers based on the degree of unsaturation and the position and geometry of the double bonds.

Silver-Ion Chromatography (Ag-LC): This technique, which can be performed in both column and solid-phase extraction formats, separates unsaturated fatty acids based on their interaction with silver ions. The degree of retention is influenced by the number, position, and configuration of the double bonds, making it a valuable tool for isolating specific isomers of this compound prior to further analysis.

Chiroptical Spectroscopy for Absolute Stereochemistry Determination (e.g., Advanced Mosher's Method)

The presence of a stereocenter at the 23-position of this compound means that it can exist as two different enantiomers. Distinguishing between these enantiomers is crucial as they can have different biological activities. Chiroptical spectroscopy techniques are essential for determining the absolute stereochemistry of chiral molecules.

Advanced Mosher's Method:

The Mosher's method is a well-established NMR technique used to determine the absolute configuration of chiral secondary alcohols and amines. nih.gov While the original method was developed for alcohols, it can be adapted for chiral carboxylic acids. The principle involves the derivatization of the chiral analyte with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomers. wikipedia.org

For this compound, the carboxylic acid group would be converted to an alcohol, which would then be esterified with both the (R)- and (S)-enantiomers of Mosher's acid chloride in separate reactions. The resulting diastereomeric esters will exhibit different chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl group in the Mosher's acid moiety. oregonstate.eduumn.edu

By comparing the ¹H NMR spectra of the two diastereomers and analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the chiral center, the absolute configuration of the original stereocenter can be deduced. A systematic positive or negative sign for the Δδ values on either side of the stereocenter in a conformational model provides a reliable assignment of the absolute stereochemistry.

TechniquePrincipleApplication to this compound
Advanced Mosher's Method Formation of diastereomeric esters with a chiral derivatizing agent (Mosher's acid) and analysis of the chemical shift differences in ¹H NMR spectra.Determination of the absolute stereochemistry (R or S) at the C-23 position after reduction of the carboxylic acid to an alcohol.

Synthetic Strategies for 23 Methyltetracosa 5,9 Dienoic Acid and Its Stereoisomers

Total Synthesis Approaches to Construct the Branched Dienoic Carbon Skeleton

The total synthesis of long-chain branched dienoic acids like 23-methyltetracosa-5,9-dienoic acid presents significant challenges in controlling the geometry of the double bonds and the stereochemistry of the methyl group. A common and effective strategy involves a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together. A frequently employed method combines alkyne-bromide coupling with a Wittig reaction to assemble the characteristic Δ5,9 diene system with high stereoselectivity. researchgate.net This approach has been successfully used in the synthesis of analogous long-chain methyl-branched dienoic acids. researchgate.net

The general retrosynthetic analysis would disconnect the molecule into three main building blocks: a terminal alkyne, a di-halo intermediate, and a branched alkyl halide. The assembly of these fragments allows for the precise placement of the double bonds and the methyl group.

Stereoselective Olefination Reactions for (Z)-Double Bond Formation

The formation of the (Z)-configured double bonds at the C5 and C9 positions is a critical step in the synthesis of this compound. The Wittig reaction is a powerful tool for this purpose, specifically utilizing stabilized or semi-stabilized ylides to favor the formation of the Z-alkene. chadsprep.comyoutube.com The reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. chadsprep.comyoutube.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide, the solvent, and the presence of salts.

Another highly effective method for the stereoselective synthesis of Z-double bonds is the partial hydrogenation of an alkyne precursor over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). nih.govresearchgate.net This method is particularly advantageous as it can yield the desired cis-alkene with high stereochemical purity. nih.gov For the synthesis of dienoic acids, a strategy involving a double-alkyne bromide coupling reaction followed by a Lindlar hydrogenation has been shown to produce the cis,cis dimethylene interrupted double bonds with 100% cis stereochemical purity. nih.govresearchgate.net

Reaction Reagents and Conditions Stereoselectivity Reference
Wittig ReactionPhosphorus ylide, aldehyde/ketone, various solventsFavors (Z)-alkene with stabilized ylides chadsprep.comyoutube.com
Lindlar HydrogenationAlkyne, H2, Lindlar's catalyst (Pd/CaCO3, lead acetate, quinoline)High for (Z)-alkene nih.govresearchgate.net

Strategies for Methyl Branch Introduction

The introduction of the methyl group at the C23 position can be achieved through various synthetic strategies. One common approach involves the use of a chiral building block that already contains the methyl-branched terminus. This can be derived from naturally occurring chiral compounds or synthesized enantioselectively.

Alternatively, the methyl branch can be introduced using organometallic reagents. For instance, the coupling of a Grignard reagent or an organocuprate derived from a methyl halide with a suitable electrophilic center on the fatty acid backbone allows for the precise installation of the methyl group.

In the context of fatty acid biosynthesis, methyl branches are introduced by fatty acid synthase (FASN) utilizing methylmalonyl-CoA instead of malonyl-CoA. nih.govnih.gov This biological strategy provides inspiration for chemoenzymatic approaches where enzymes are used to achieve specific methylation. While not a purely synthetic chemical strategy, it highlights the potential for biocatalysis in this area.

Enantioselective Synthesis of Chiral Analogues

The methyl group at C23 creates a chiral center, leading to the existence of (R)- and (S)-enantiomers of this compound. The synthesis of enantiomerically pure or enriched analogues is crucial for studying their specific biological activities. wikipedia.org

Several approaches can be employed for enantioselective synthesis:

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials from nature, such as amino acids or sugars, which already possess the desired stereochemistry. wikipedia.org These are then chemically transformed into the target molecule.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgacs.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org The Evans asymmetric methylation is an example of a reaction that uses a chiral auxiliary to introduce a methyl group with high stereocontrol. acs.org

Asymmetric Catalysis: This approach uses a chiral catalyst to favor the formation of one enantiomer over the other. This is a highly efficient method as only a small amount of the chiral catalyst is needed.

Biocatalysis: Enzymes can be used to perform stereoselective reactions, such as the hydration of double bonds or the reduction of ketones, to produce chiral intermediates for the synthesis of the final product. researchgate.netnih.gov

Method Description Key Features Reference
Chiral Pool SynthesisUtilizes naturally occurring chiral molecules as starting materials.Relies on the availability of suitable chiral precursors. wikipedia.org
Chiral AuxiliariesA temporary chiral group directs stereoselective bond formation.Requires additional steps for attachment and removal of the auxiliary. wikipedia.orgacs.org
Asymmetric CatalysisA chiral catalyst promotes the formation of one enantiomer.Highly efficient, requires only substoichiometric amounts of the catalyst. wikipedia.org
BiocatalysisEnzymes catalyze stereoselective transformations.High selectivity under mild reaction conditions. researchgate.netnih.gov

Computational and in Silico Approaches in 23 Methyltetracosa 5,9 Dienoic Acid Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 23-Methyltetracosa-5,9-dienoic acid, molecular docking simulations would be instrumental in identifying potential protein targets and elucidating the specific binding interactions at the molecular level. This would involve docking the 3D structure of the fatty acid into the binding sites of various enzymes or receptors to predict its binding affinity and mode of interaction. Key data that would be generated from such studies, but is currently unavailable, would include binding energies and the identification of specific amino acid residues involved in the interaction.

Molecular Dynamics Simulations to Investigate Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for understanding the physical movements of atoms and molecules. For this compound, MD simulations could provide insights into its conformational flexibility and how it behaves in a biological environment, such as a cell membrane or the active site of a protein. This information is crucial for understanding its biological function. The results of MD simulations would typically include analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the molecule and its complexes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate the quantitative chemical structure of a compound to its biological activity. To develop a QSAR model for this compound and its analogues, a dataset of compounds with known biological activities would be required. The model could then be used to predict the bioactivity of new, untested analogues, thereby guiding the design of more potent compounds. The development of such a model is dependent on the availability of a series of related compounds with measured biological data, which is currently lacking for this specific fatty acid.

De Novo Design Principles for Novel Analogues

De novo design is a computational method for designing new molecules with desired properties from scratch. Based on the (currently unavailable) information from molecular docking and QSAR studies, de novo design algorithms could be employed to generate novel analogues of this compound with potentially improved biological activity, selectivity, or pharmacokinetic properties. This process would involve the computational generation of new chemical structures that fit a specific pharmacophore model or binding site geometry.

Future Perspectives and Research Challenges in 23 Methyltetracosa 5,9 Dienoic Acid Studies

Comprehensive Elucidation of Biosynthetic and Regulatory Networks

The biosynthesis of novel fatty acids such as 23-Methyltetracosa-5,9-dienoic acid in various organisms remains a significant area for investigation. The pathways are likely to involve a series of desaturase and elongase enzymes, and understanding their precise sequence and regulation is a key challenge. Future research will need to focus on identifying the specific enzymes responsible for introducing the double bonds at the Δ5 and Δ9 positions and the methyl group at the 23rd carbon. The regulatory mechanisms governing the expression of the genes encoding these enzymes in response to environmental or developmental cues are also largely unknown and represent a critical area of future research.

Discovery of Novel Biological Functions and Therapeutic Potentials (Preclinical)

The biological activities of many long-chain dienoic fatty acids are only beginning to be understood. Based on studies of related compounds, this compound could possess a range of biological effects. For instance, synthetic analogs of (5Z,9Z)-dienoic acids have been shown to exhibit antitumor, antibacterial, and antiviral activities. nih.gov Specifically, hybrid molecules of (5Z,9Z)-tetradeca-5,9-dienoic acid with other moieties have demonstrated cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.net Preclinical studies would be essential to determine if this compound or its derivatives have similar therapeutic potential. These investigations would involve in vitro assays to screen for cytotoxicity against cancer cells and antimicrobial activity, as well as in vivo studies in animal models to assess efficacy and preliminary safety. researchgate.net

Related Diene-Containing Compound Observed Preclinical Activity Potential Implication for this compound Research
(5Z,9Z)-tetradeca-5,9-dienoic acid derivativesCytotoxic against Jurkat, K562, U937, and HL60 cancer cell lines. mdpi.comInvestigation of anticancer properties, particularly against hematological malignancies.
(5Z,9Z)-dienoic acid analogsInhibition of human topoisomerase I and II. nih.govExploration as a potential topoisomerase inhibitor for cancer therapy.
Oleanolic acid and (5Z,9Z)-diene acid hybridsInduction of apoptosis and cell cycle arrest. mdpi.comStudy of the molecular mechanisms of action, including apoptosis induction.

Development of Advanced Methodologies for Trace Analysis and Metabolomics

Detecting and quantifying specific fatty acids like this compound, which may be present in trace amounts in complex biological samples, requires the development of highly sensitive and specific analytical methods. Future research will likely focus on advancing techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for this purpose. The development of new derivatization strategies to enhance the ionization efficiency and chromatographic separation of these molecules will be crucial. Furthermore, the integration of these analytical techniques into broader metabolomics platforms will allow for the study of how the levels of this compound change in response to different physiological or pathological states.

Exploration of Ecological Roles and Inter-species Communication

Fatty acids and their derivatives are known to play important roles as signaling molecules in ecological interactions. For example, they can act as pheromones, deterrents, or attractants. A key research challenge will be to investigate the potential ecological roles of this compound. This would involve studying its presence in different organisms and their environments, and designing bioassays to test its effects on the behavior of other species. Understanding these roles could have applications in areas such as pest management and the conservation of endangered species.

Overcoming Synthetic Challenges for Scalable Production and Diversity-Oriented Synthesis

Furthermore, diversity-oriented synthesis (DOS) presents a promising approach to generate a library of analogs of this compound. nih.gov This strategy would involve systematically modifying the structure of the fatty acid to explore how changes in the chain length, the position and geometry of the double bonds, and the position of the methyl group affect its biological activity. Overcoming the synthetic challenges to enable both scalable production and diversity-oriented synthesis will be critical for unlocking the full scientific and therapeutic potential of this class of molecules.

Synthetic Challenge Potential Approach Reference for Related Compounds
Stereospecific construction of cis,cis double bondsDouble-alkyne bromide coupling followed by hydrogenation under Lindlar conditions. nih.govnih.gov
Introduction of functional groups at specific positionsMukaiyama reaction for α-hydroxylation. nih.gov
Scalable productionDevelopment of more efficient catalytic methods and flow chemistry processes.
Generation of structural diversityDiversity-Oriented Synthesis (DOS) to create a library of analogs. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 23-methyltetracosa-5,9-dienoic acid, and how do methodological choices impact yield and purity?

  • Methodological Answer : The synthesis of Δ5,9-dienoic acids typically employs stereoselective cross-coupling reactions, such as Wittig or Suzuki-Miyaura protocols, to establish double bonds. For this compound, lipase-catalyzed resolution and O-alkylation protocols are critical for introducing the methoxy group and ensuring stereochemical fidelity . Challenges include controlling regioselectivity in long-chain systems and optimizing purification via column chromatography or HPLC. Yield optimization often requires iterative adjustments to reaction temperatures and catalyst loadings .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard for structural confirmation. GC-MS identifies double-bond positions via derivatization (e.g., methyl ester formation), while 1D/2D NMR (¹H, ¹³C, COSY, HSQC) resolves stereochemistry and branching. Purity is assessed using reverse-phase HPLC with UV/ELSD detection, validated against synthetic standards .

Q. What biological activities have been experimentally linked to this compound, and how are these assays designed?

  • Methodological Answer : Preliminary studies suggest antibacterial and cytotoxic properties. Antibacterial activity is tested via broth microdilution assays (e.g., MIC against Staphylococcus aureus), while cytotoxicity is evaluated using MTT assays on cancer cell lines (e.g., Jurkat, K562) . Positive controls (e.g., oleanolic acid) and dose-response curves (IC₅₀ calculations) are mandatory to validate specificity .

Q. How does the methyl substitution at position 23 influence the compound’s bioactivity compared to non-methylated analogs?

  • Methodological Answer : The 23-methyl group enhances lipophilicity, potentially improving membrane permeability. Comparative studies using analogs (e.g., tetracosa-5,9-dienoic acid vs. This compound) in topoisomerase inhibition assays reveal that methylation increases π–π stacking interactions with DNA nucleotides, boosting inhibitory activity .

Advanced Research Questions

Q. What mechanistic insights explain the cytotoxic activity of this compound against cancer cells?

  • Methodological Answer : The compound disrupts topoisomerase I/IIα activity by intercalating into DNA via its conjugated diene system and phenyl-like interactions (if applicable). Mechanistic validation requires in vitro topoisomerase relaxation assays, molecular docking simulations (e.g., AutoDock Vina), and siRNA knockdown of topoisomerases to confirm target specificity .

Q. How can researchers address discrepancies in reported bioactivity data across different studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., serum concentration in cell culture) or compound purity. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) are recommended. Meta-analyses should account for biological source variability (e.g., marine sponge vs. synthetic batches) .

Q. What experimental strategies optimize the solubility and stability of this compound in in vivo models?

  • Methodological Answer : Formulation with cyclodextrins or lipid-based nanoparticles improves aqueous solubility. Stability is monitored via accelerated degradation studies (40°C/75% RH) and LC-MS tracking of oxidation products. For in vivo pharmacokinetics, radiolabeled (³H or ¹⁴C) analogs enable tissue distribution profiling .

Q. How do Δ5,9-dienoic acids from marine sources compare structurally and functionally to terrestrial analogs?

  • Methodological Answer : Marine-derived Δ5,9-dienoic acids (e.g., from Jaspis stellifera) often feature longer alkyl chains and methyl branching, enhancing membrane interaction. Comparative lipidomics using LC-MS/MS and functional assays (e.g., antimicrobial zonation tests) highlight evolutionary adaptations to marine environments .

Methodological Notes

  • Data Validation : Cross-reference synthetic batches with commercial NMR databases (e.g., HMDB) to confirm purity .
  • Ethical Compliance : Adhere to Nagoya Protocol guidelines for marine sample sourcing .
  • Open Access Tools : Use platforms like Molbank for spectral data sharing and reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.